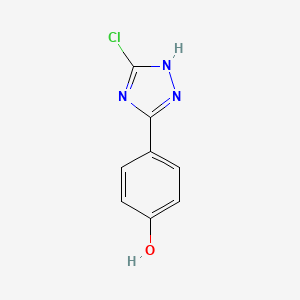

4-(5-Chloro-1H-1,2,4-triazol-3-yl)phenol

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(5-chloro-1H-1,2,4-triazol-3-yl)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClN3O/c9-8-10-7(11-12-8)5-1-3-6(13)4-2-5/h1-4,13H,(H,10,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQJQJTHHCUMACT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NNC(=N2)Cl)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 5 Chloro 1h 1,2,4 Triazol 3 Yl Phenol and Its Analogs

Retrosynthetic Analysis of the 4-(5-Chloro-1H-1,2,4-triazol-3-yl)phenol Core

A logical retrosynthetic analysis of the target molecule, this compound, suggests several viable disconnection approaches. The primary disconnection points are the bonds forming the 1,2,4-triazole (B32235) ring and the carbon-chlorine bond.

One common strategy involves disconnecting the triazole ring to reveal precursors such as a 4-hydroxybenzoyl-functionalized amidrazone or related intermediates. This leads back to readily available starting materials like 4-hydroxybenzoic acid or its derivatives.

Alternatively, the synthesis can be planned with the triazole core already formed, focusing on the introduction of the chloro and phenol (B47542) functionalities at a later stage. This approach might start from a precursor like 3-amino-5-(4-methoxyphenyl)-1H-1,2,4-triazole. In this scenario, the amino group can be converted to a chloro group via a Sandmeyer-type reaction, followed by demethylation of the methoxy (B1213986) group to unveil the phenol. Another possibility is the direct chlorination of a triazolone precursor.

These retrosynthetic pathways guide the selection of appropriate starting materials and reaction sequences for the construction of the target molecule.

Classical Solution-Phase Synthesis Approaches

Classical solution-phase synthesis remains a cornerstone for the preparation of this compound and its analogs. These methods typically involve a multi-step sequence, including the synthesis of key precursors, cyclization to form the triazole ring, and subsequent functional group manipulations.

Precursor Synthesis and Functionalization Strategies

The synthesis of the target compound heavily relies on the preparation of appropriately functionalized precursors. A common starting material is 4-hydroxybenzoic acid or its ester, which can be converted to the corresponding hydrazide, 4-hydroxybenzohydrazide, by reaction with hydrazine (B178648) hydrate (B1144303) nih.gov. This hydrazide is a versatile intermediate for the construction of the 1,2,4-triazole ring.

In cases where a protected phenol is desired during the synthesis, 4-methoxybenzoic acid can be used as the starting material to yield 4-methoxybenzohydrazide. This protecting group can be removed in the final steps of the synthesis.

Another key class of precursors includes amidines and their derivatives. These can be prepared from nitriles or via the Pinner reaction of nitriles with alcohols in the presence of an acid catalyst. The resulting imidates can then be converted to amidines by reaction with ammonia (B1221849) or amines.

The following table summarizes some common precursors and their typical starting materials.

| Precursor | Starting Material(s) | Typical Reagents |

| 4-Hydroxybenzohydrazide | 4-Hydroxybenzoic acid or its ester | Hydrazine hydrate nih.gov |

| 4-Methoxybenzohydrazide | 4-Methoxybenzoic acid or its ester | Hydrazine hydrate |

| N-Aryl-imidates | Aryl nitriles, Alcohols | HCl |

| Amidines | Nitriles or Imidates | Ammonia or Amines |

Cyclization Reactions for the 1,2,4-Triazole Ring Formation

The formation of the 1,2,4-triazole ring is a critical step in the synthesis. Several cyclization methods are available, utilizing the precursors mentioned above.

One of the most established methods is the Pellizzari reaction, which involves the reaction of a carboxylic acid hydrazide with an amide or a related compound. For instance, 4-hydroxybenzohydrazide can be reacted with a cyanogen (B1215507) source, such as cyanogen bromide, to form the triazole ring.

Another widely used approach is the Einhorn-Brunner reaction, which involves the condensation of a hydrazine with a diacyl- or aroylamine.

The reaction of amidrazones with carboxylic acids or their derivatives is also a common strategy for constructing 3,5-disubstituted 1,2,4-triazoles. The requisite amidrazone can be generated in situ from the corresponding imidate and hydrazine.

The following table outlines some common cyclization reactions for 1,2,4-triazole synthesis.

| Reaction Name/Type | Precursors | Key Reagents/Conditions |

| From Hydrazides | 4-Hydroxybenzohydrazide, Cyanogen bromide | Basic conditions |

| From Amidrazones | 4-Hydroxybenzoyl amidrazone, Carboxylic acid derivative | Heat |

| Copper-catalyzed cyclization | Nitriles, Amidines | Copper catalyst, Oxidant researchgate.net |

Introduction of the Chlorine Substituent

The introduction of the chlorine atom at the 5-position of the 1,2,4-triazole ring is a key transformation. One effective method is to start with a precursor that already contains the chloro group.

Alternatively, a common and effective strategy is the Sandmeyer reaction. This involves the diazotization of a 5-amino-1,2,4-triazole precursor, followed by treatment with a copper(I) chloride solution to replace the diazonium group with a chlorine atom. The amino precursor, such as 3-amino-5-(4-hydroxyphenyl)-1H-1,2,4-triazole, can be synthesized from the corresponding hydrazide and a suitable C1 synthon.

Another approach involves the direct chlorination of a 1,2,4-triazol-5-one (B2904161) intermediate. The triazolone can be prepared by the cyclization of the corresponding semicarbazide (B1199961) or by reacting the hydrazide with a phosgene (B1210022) equivalent. Subsequent treatment with a chlorinating agent, such as phosphorus oxychloride (POCl₃), can yield the desired 5-chloro-1,2,4-triazole.

Phenol Moiety Integration

The integration of the phenol moiety can be achieved in two main ways. The first and more direct approach is to carry the unprotected hydroxyl group throughout the synthetic sequence, starting from 4-hydroxybenzoic acid. This requires that all subsequent reaction conditions are compatible with the free phenol.

The second strategy involves the use of a protected phenol, most commonly a methoxy group. In this case, the synthesis proceeds with the 4-methoxyphenyl (B3050149) group, and the final step is the deprotection of the methyl ether to reveal the phenol. A widely used reagent for this demethylation is boron tribromide (BBr₃) orgsyn.orgnih.gov. This method is particularly useful when harsh conditions that are incompatible with a free phenol are required in the preceding steps.

Advanced Synthetic Techniques

To overcome some of the limitations of classical methods, such as long reaction times and harsh conditions, advanced synthetic techniques have been developed.

Microwave-assisted synthesis has emerged as a powerful tool for the rapid and efficient synthesis of heterocyclic compounds, including 1,2,4-triazoles. Microwave irradiation can significantly accelerate reaction rates, often leading to higher yields and cleaner reaction profiles in a fraction of the time required for conventional heating. This technique has been successfully applied to various steps in the synthesis of triazole derivatives, including the cyclization and functionalization stages.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for the rapid and efficient construction of heterocyclic compounds, including 1,2,4-triazoles. rsc.orgnih.gov This technique often leads to significantly reduced reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. nih.gov For the synthesis of 1,2,4-triazole derivatives, microwave irradiation can be applied to various cyclization reactions. For instance, the condensation of hydrazides with other reagents to form the triazole ring can be accelerated under microwave conditions. nih.gov

One notable application is the one-pot synthesis of 3-aryl-4-arylmethylideneamino-4,5-dihydro-1H-1,2,4-triazol-5-one derivatives, which were formed in just 5 minutes with yields up to 96% under microwave irradiation. nih.gov Another example is the synthesis of 1,3,5-trisubstituted-1,2,4-triazoles via cyclization with hydrazines, followed by N-acylation, which was completed in one minute with an 85% yield, a significant improvement over the 4+ hours required by conventional methods. nih.gov These examples highlight the potential of microwave-assisted synthesis for the efficient production of precursors and analogs of this compound.

| Product Type | Conventional Method (Time) | Microwave Method (Time) | Yield Improvement | Reference |

|---|---|---|---|---|

| Piperazine-azole-fluoroquinolone derivatives | 27 hours | 30 minutes | Significant | nih.gov |

| 1,3,5-trisubstituted-1,2,4-triazoles | >4 hours | 1 minute | High | nih.gov |

| 3-aryl-4-arylmethylideneamino-4,5-dihydro-1H-1,2,4-triazol-5-ones | Not specified | 5 minutes | Up to 96% yield | nih.gov |

Catalyst-Mediated Synthesis

While the well-known Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone for the synthesis of 1,2,3-triazoles, the construction of the 1,2,4-triazole isomer relies on different catalyst-mediated pathways. nih.gov Copper catalysts are indeed versatile and have been successfully employed in the synthesis of 1,2,4-triazoles from various starting materials.

A simple and efficient copper-catalyzed one-pot synthesis of substituted 1,2,4-triazoles has been developed using nitriles and hydroxylamine (B1172632) as starting materials. nih.gov This method uses the inexpensive Cu(OAc)₂ as a catalyst and proceeds through the sequential intermolecular addition of hydroxylamine to one nitrile to form an amidoxime, followed by a copper-catalyzed reaction with another nitrile and subsequent intramolecular cyclization. nih.gov This approach provides a useful strategy for creating unsymmetrically substituted 1,2,4-triazoles.

Another copper-catalyzed method involves a tandem addition-oxidative cyclization reaction. organic-chemistry.org This process can create 1,2,4-triazole derivatives through sequential N-C and N-N bond-forming oxidative couplings, using readily available starting materials and molecular oxygen as the oxidant. organic-chemistry.org Furthermore, copper catalysts can facilitate the [3+2] cycloaddition of nitrile ylides with diazonium salts, offering a one-step synthesis of fully substituted 1,2,4-triazoles under mild conditions. isres.org

| Starting Materials | Copper Catalyst | Reaction Type | Key Features | Reference |

|---|---|---|---|---|

| Nitriles, Hydroxylamine | Cu(OAc)₂ | One-pot, sequential addition and cyclization | Uses inexpensive and readily available materials. | nih.gov |

| Amidines, Nitriles | CuBr | Tandem addition-oxidative cyclization | Uses air as an oxidant, environmentally friendly. | organic-chemistry.org |

| Nitrile Ylides, Diazonium Salts | Not specified | [3+2] Cycloaddition | One-step synthesis of fully substituted triazoles. | isres.org |

| Amidines, Trialkylamines/DMF/DMSO | Copper catalyst | Oxidative C(sp³)-H functionalization | Provides flexibility for synthesizing multi-nitrogen heterocycles. | isres.org |

Solid-Phase Organic Synthesis (SPOS) Relevant to 1,2,4-Triazole Scaffolds

Solid-phase organic synthesis (SPOS) offers a powerful platform for the high-throughput synthesis of compound libraries, which is highly valuable for drug discovery. tandfonline.com This methodology has been successfully applied to the synthesis of various 1,2,4-triazole derivatives. A common strategy involves the use of resin-bound acylhydrazines as a starting point. tandfonline.comscirp.org

In one approach, resin-bound acylhydrazine is reacted with orthoesters to yield resin-bound 1,3,4-oxadiazoles. These intermediates are then condensed with arylamine hydrochlorides to form the resin-bound triazoles. Cleavage from the resin with trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) releases the desired 3,4,5-trisubstituted-1,2,4-triazoles in high yield and purity. scirp.org

Alternatively, 4,5-disubstituted-1,2,4-triazole-3-thiones can be synthesized. tandfonline.comtandfonline.com This involves reacting the resin-bound acylhydrazine with isothiocyanates to form resin-bound thiosemicarbazides. Subsequent alkaline-mediated ring closure affords the triazole-thione scaffold on the resin. Further modifications, such as alkylation of the thiol group, can be performed on the solid support before the final product is cleaved. tandfonline.com These SPOS methods are advantageous due to simplified purification, the ability to drive reactions to completion using excess reagents, and their amenability to automation. tandfonline.comscirp.org

Synthesis of Structural Analogs and Derivatives of this compound

The synthesis of structural analogs of this compound allows for the exploration of structure-activity relationships. Modifications can be systematically introduced at the phenolic ring, the 1,2,4-triazole ring, or the nitrogen atoms of the triazole.

Modifications at the Phenolic Ring

The phenolic hydroxyl group and the aromatic ring present multiple opportunities for chemical modification.

O-Alkylation and O-Arylation: The hydroxyl group can be converted to an ether linkage through Williamson ether synthesis, reacting the phenol with alkyl or benzyl (B1604629) halides in the presence of a base. O-arylation can be achieved through methods like the Ullmann condensation or modern palladium- or copper-catalyzed cross-coupling reactions. nih.gov

Esterification: Reaction of the phenol with acyl chlorides or carboxylic anhydrides yields the corresponding esters.

Electrophilic Aromatic Substitution: The phenol ring is activated towards electrophilic substitution, allowing for the introduction of various functional groups such as nitro, halogen, or acyl groups at the ortho and para positions relative to the hydroxyl group. For instance, nitration of a phenol can be achieved using nitric acid and sulfuric acid. nih.gov Subsequent reduction of the nitro group can provide an amino functionality, which can be further derivatized. Halogenation can be performed using reagents like N-bromosuccinimide or elemental chlorine. google.com

Substitutions on the 1,2,4-Triazole Ring

Modifying the substituents on the 1,2,4-triazole ring can significantly impact the compound's properties. The key positions for substitution are C3 and C5. For the target compound, this involves variations of the chloro group at the C5 position.

A common strategy to access diverse C5-substituted 1,2,4-triazoles is through the use of a 1,2,4-triazole-3-thione intermediate. nih.govresearchgate.net This intermediate can be synthesized by cyclizing a thiosemicarbazide (B42300) derivative. The thiol group at C3 (which becomes C5 depending on the starting materials and cyclization) is a versatile handle for further reactions. It can be alkylated to introduce various thioether side chains or potentially converted to other functional groups. To obtain the C5-chloro derivative, one might envision a pathway involving the conversion of a 5-mercapto or 5-hydroxy-1,2,4-triazole to the desired chloro-substituted analog using standard halogenating agents.

N-Substitution Patterns on the 1,2,4-Triazole Nitrogen

The 1,2,4-triazole ring possesses two potential sites for substitution, the N1 and N4 positions. The regioselectivity of N-substitution often depends on the reaction conditions, the nature of the substituent already on the ring, and the alkylating or arylating agent used. researchgate.net

N-Alkylation: Alkylation is typically achieved by reacting the triazole with an alkyl halide in the presence of a base such as potassium carbonate or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). researchgate.net The reaction of 1,2,4-triazole with various alkyl halides has been shown to produce a mixture of N1 and N4 isomers, with the N1 isomer often being the major product. researchgate.net Alkyl/aryloxymethyl derivatives of 1,2,4-triazole-3-carboxamide have been synthesized by reacting with the corresponding alkyl/aryloxymethyl chlorides. mdpi.com

N-Arylation: N-arylation can be accomplished using copper-catalyzed Ullmann-type coupling reactions with aryl halides. rsc.org Ligand-free copper oxide nanoparticles have also been shown to be effective catalysts for the N-arylation of 1,2,4-triazole. researchgate.net These reactions provide access to a wide range of N-phenyl and other N-aryl derivatives. For instance, N-(4-(1H-1,2,4-triazol-1-yl)phenyl)-substituted amides have been synthesized, indicating the feasibility of introducing complex aryl groups onto the triazole nitrogen. mdpi.com

| Modification Site | Reaction Type | Typical Reagents | Resulting Functional Group | Reference |

|---|---|---|---|---|

| Phenolic Ring | O-Alkylation | Alkyl halide, Base (e.g., K₂CO₃) | Ether | nih.gov |

| Esterification | Acyl chloride, Base | Ester | nih.gov | |

| Nitration | HNO₃, H₂SO₄ | Nitro | nih.gov | |

| 1,2,4-Triazole Ring (C5) | From Thione | Thiosemicarbazide cyclization | Thione (versatile intermediate) | nih.govresearchgate.net |

| Halogenation | Halogenating agent (e.g., SOCl₂, POCl₃) on hydroxyl precursor | Chloro | General Method | |

| 1,2,4-Triazole Nitrogen | N-Alkylation | Alkyl halide, Base (e.g., DBU) | N-Alkyl | researchgate.net |

| N-Arylation | Aryl halide, Copper catalyst | N-Aryl | rsc.orgresearchgate.net |

Spectroscopic and Structural Characterization of 4 5 Chloro 1h 1,2,4 Triazol 3 Yl Phenol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule. Analysis of the chemical shifts, signal multiplicities, and coupling constants provides detailed information about the electronic environment and connectivity of atoms.

In the ¹H NMR spectrum of 4-(5-Chloro-1H-1,2,4-triazol-3-yl)phenol, distinct signals corresponding to the phenolic, triazole, and aromatic protons are expected. The acidic protons of the phenolic hydroxyl (-OH) and the triazole amine (-NH) groups are anticipated to appear as broad singlets, with their chemical shifts being highly dependent on the solvent and concentration. The protons on the para-substituted benzene (B151609) ring are expected to form an AA'BB' system, appearing as two distinct doublets.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Phenolic -OH | Variable (Broad) | Broad Singlet | 1H |

| Triazole N-H | Variable (Broad) | Broad Singlet | 1H |

| Aromatic H (ortho to -OH) | ~6.9 - 7.2 | Doublet | 2H |

| Aromatic H (meta to -OH) | ~7.8 - 8.1 | Doublet | 2H |

Note: Predicted values are based on typical chemical shifts for similar functional groups and substitution patterns. Actual experimental values may vary.

The ¹³C NMR spectrum would provide insights into the carbon skeleton of the molecule. Six distinct signals are predicted for the six unique carbon environments in the compound. The chemical shifts are influenced by the electronegativity of neighboring atoms and the aromaticity of the rings. The carbon atoms of the triazole ring are expected at characteristic positions, with the carbon bonded to chlorine appearing at a distinct chemical shift.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

| Triazole C-Cl | ~155 - 160 |

| Triazole C-Ar | ~150 - 155 |

| Phenolic C-OH | ~155 - 160 |

| Phenolic C-H (ortho to -OH) | ~115 - 120 |

| Phenolic C-H (meta to -OH) | ~128 - 132 |

| Phenolic C-Triazole | ~125 - 130 |

Note: Predicted values are based on typical chemical shifts for similar functional groups and substitution patterns. Actual experimental values may vary.

To unambiguously assign the proton and carbon signals and confirm the connectivity of the molecular fragments, two-dimensional (2D) NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between adjacent protons. A cross-peak between the two aromatic doublets would confirm their ortho relationship on the phenol (B47542) ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would be used to definitively assign the signals for the protonated carbons of the phenol ring.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy shows correlations between protons and carbons that are separated by two or three bonds. This would be crucial for establishing the connection between the phenol ring and the triazole ring, for instance, by observing a correlation from the aromatic protons (meta to the hydroxyl group) to the triazole carbon atom.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

The IR spectrum of this compound is expected to show characteristic absorption bands for its key functional groups. A broad band in the high-frequency region would indicate the O-H stretch of the phenol group, while another distinct band would correspond to the N-H stretch of the triazole ring. The stretching vibration of the C=N double bonds within the triazole ring would also be observable.

Table 3: Predicted IR Absorption Frequencies for Key Functional Groups

| Functional Group | Bond | Predicted Frequency Range (cm⁻¹) | Intensity |

| Phenolic Hydroxyl | O-H stretch | 3200 - 3600 | Broad, Strong |

| Triazole Amine | N-H stretch | 3100 - 3500 | Medium |

| Aromatic C-H | C-H stretch | 3000 - 3100 | Medium |

| Triazole C=N | C=N stretch | 1500 - 1600 | Medium |

| Aromatic C=C | C=C stretch | 1450 - 1600 | Medium |

Note: Predicted values are based on typical frequencies for these functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, thereby confirming the molecular weight and offering clues about its structure. For this compound, the molecular ion peak (M⁺) would be a key feature. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion would appear as two peaks (M⁺ and M+2) separated by two mass units, with a characteristic intensity ratio of about 3:1. This isotopic pattern is a definitive indicator of the presence of a single chlorine atom in the molecule.

Molecular Ion Determination

Mass spectrometry is a fundamental technique for determining the molecular weight of a compound. In the analysis of this compound (molecular formula C₈H₆ClN₃O), the molecular ion peak is a key identifier. The theoretical molecular weight is approximately 195.61 g/mol .

When subjected to mass spectrometry, particularly with soft ionization techniques like Electrospray Ionization (ESI), the compound is expected to show a protonated molecular ion peak [M+H]⁺ at a mass-to-charge ratio (m/z) of approximately 196. A significant feature for chlorine-containing compounds is the presence of a distinct isotopic pattern. Due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes, an isotopic peak [M+H+2]⁺ would be observed at m/z 198 with an intensity roughly one-third of the [M+H]⁺ peak. This characteristic isotopic signature provides strong evidence for the presence of a single chlorine atom in the molecule. For instance, in the ESI-MS analysis of similar heterocyclic compounds containing a chlorine atom, the molecular ion peak [M+1]⁺ is observed alongside its corresponding isotopic peak [M+3]⁺, confirming the molecular mass. nih.gov

Fragmentation Pattern Analysis for Structural Confirmation

Beyond determining the molecular weight, mass spectrometry provides structural information through the analysis of fragmentation patterns. When the molecular ion is subjected to higher energy, it breaks apart into smaller, characteristic fragment ions. The study of these fragments helps to confirm the connectivity of atoms within the molecule.

For this compound, the fragmentation is likely to occur at the bonds connecting the phenolic and triazole rings and within the triazole ring itself. Studies on the fragmentation of various 1,2,4-triazole (B32235) derivatives show common pathways that can be extrapolated. researchgate.netresearchgate.net

A plausible fragmentation pathway could involve:

Cleavage of the C-C bond: The bond between the phenol and triazole rings could break, leading to fragment ions corresponding to the chlorotriazole moiety and the phenol moiety.

Triazole Ring Fragmentation: The 1,2,4-triazole ring is known to undergo characteristic cleavage, often involving the loss of stable neutral molecules like nitrogen gas (N₂) or hydrocyanic acid (HCN). mdpi.com

Loss of Chlorine: Fragmentation may also involve the loss of a chlorine radical (Cl•) or a molecule of hydrogen chloride (HCl), leading to significant fragment ions.

The analysis of these specific fragmentation patterns provides a virtual fingerprint of the molecule, allowing for its unambiguous structural confirmation.

Elemental Analysis

Elemental analysis is a quantitative technique used to determine the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound. The experimentally determined percentages are compared with the theoretically calculated values based on the compound's molecular formula to verify its purity and confirm its elemental composition. researchgate.netmdpi.com For this compound (C₈H₆ClN₃O), the theoretical elemental composition is calculated as follows:

| Element | Calculated (%) |

|---|---|

| Carbon (C) | 49.12 |

| Hydrogen (H) | 3.09 |

| Nitrogen (N) | 21.48 |

| Chlorine (Cl) | 18.12 |

| Oxygen (O) | 8.18 |

Experimental results from an elemental analyzer that fall within an acceptable margin of error (typically ±0.4%) of these calculated values would strongly support the assigned molecular formula and the purity of the sample.

X-ray Crystallography for Solid-State Structure Determination

Based on such analogous structures, the following features can be anticipated for the crystal structure of this compound:

Planarity and Dihedral Angle: The phenol and 1,2,4-triazole rings are expected to be individually planar. However, there will likely be a significant dihedral angle between the plane of the benzene ring and the plane of the triazole ring. In the reference compound, this angle is 33.40 (5)°. researchgate.netnih.gov

Hydrogen Bonding: A crucial feature in the crystal packing would be intermolecular hydrogen bonds. The hydroxyl (-OH) group of the phenol is a strong hydrogen bond donor, while the nitrogen atoms of the triazole ring are effective acceptors. This would likely lead to the formation of chains or more complex three-dimensional networks in the crystal lattice. researchgate.netnih.gov

The precise bond lengths and angles within the triazole and phenol rings would be consistent with their aromatic character, and single-crystal X-ray analysis would provide the definitive confirmation of the molecule's three-dimensional structure and intermolecular interactions.

Theoretical and Computational Investigations of 4 5 Chloro 1h 1,2,4 Triazol 3 Yl Phenol

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone of modern chemical research, enabling the prediction of molecular properties with a high degree of accuracy. These methods are used to understand the fundamental behavior of electrons and nuclei within a molecule, which in turn governs its geometry, reactivity, and spectroscopic signatures.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. researchgate.net It is a widely applied technique for predicting the optimized geometry and electronic properties of molecules. nih.govacs.org DFT calculations for 4-(5-Chloro-1H-1,2,4-triazol-3-yl)phenol would typically be performed using a specific functional, such as B3LYP, and a basis set, like 6-311G(d,p), to achieve a balance between accuracy and computational cost. researchgate.netppor.az

The primary output of a DFT study is the optimized molecular geometry, which provides the most stable three-dimensional arrangement of the atoms. This includes precise information on bond lengths, bond angles, and dihedral angles. These theoretically determined parameters can be compared with experimental data, if available, to validate the computational model. researchgate.net The electronic structure, which describes the distribution of electrons within the molecule, is also a key outcome of DFT calculations. This information is fundamental to understanding the molecule's reactivity and spectroscopic behavior. ppor.az

Table 1: Representative Theoretical Geometrical Parameters from DFT Calculations This table is a representative example of data that would be generated from DFT calculations and is not based on experimental values for this compound.

| Parameter | Value |

|---|---|

| C-Cl Bond Length | ~1.75 Å |

| C-N (triazole) Bond Length | ~1.35 Å |

| N-N (triazole) Bond Length | ~1.38 Å |

| C-O (phenol) Bond Length | ~1.37 Å |

| O-H (phenol) Bond Length | ~0.97 Å |

| C-N-C (triazole) Bond Angle | ~108° |

| C-C-O (phenol) Bond Angle | ~119° |

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals (FMOs). nih.gov The energy of the HOMO is related to the molecule's ability to donate an electron, while the energy of the LUMO is related to its ability to accept an electron. sapub.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity and kinetic stability. sapub.org A smaller HOMO-LUMO gap suggests that a molecule is more reactive and can be more easily excited. nih.govmdpi.com

The analysis of FMOs is crucial for understanding electronic transitions, such as those observed in UV-visible spectroscopy. sapub.orglibretexts.org When a molecule absorbs light with sufficient energy, an electron can be promoted from the HOMO to the LUMO. libretexts.org The energy of this transition is related to the HOMO-LUMO gap. DFT calculations can predict the energies of these orbitals and thus provide insight into the electronic absorption properties of this compound. nih.gov

Table 2: Representative Frontier Molecular Orbital Energies from DFT Calculations This table is a representative example of data that would be generated from DFT calculations and is not based on experimental values for this compound.

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.5 |

| ELUMO | -1.5 |

| ΔE (HOMO-LUMO Gap) | 5.0 |

Molecular Electrostatic Potential (MEP) analysis is a valuable tool for visualizing the charge distribution within a molecule and for predicting its reactivity towards electrophilic and nucleophilic attack. nih.govnih.gov The MEP map displays the electrostatic potential on the surface of the molecule, typically using a color-coded scheme. nih.gov Regions of negative electrostatic potential, often colored red, indicate an excess of electrons and are likely sites for electrophilic attack. nih.govnih.gov Conversely, regions of positive electrostatic potential, usually colored blue, are electron-deficient and represent likely sites for nucleophilic attack. nih.gov

For this compound, an MEP analysis would likely show negative potential around the nitrogen atoms of the triazole ring, the oxygen atom of the hydroxyl group, and the chlorine atom, indicating their nucleophilic character. The hydrogen atom of the hydroxyl group and the hydrogen atoms on the phenyl ring would likely exhibit positive potential, suggesting they are potential sites for nucleophilic attack. nih.gov

Molecular Docking Studies of this compound with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is widely used in drug discovery to predict the binding mode and affinity of a small molecule (ligand) to the active site of a protein (receptor). nih.govnih.gov

Molecular docking simulations can predict how this compound might bind to the active site of a biological target. The process involves generating a variety of possible binding poses of the ligand within the receptor's binding pocket and then scoring these poses based on their predicted binding affinity. pensoft.net The binding affinity is often expressed as a docking score, with more negative values typically indicating a stronger predicted interaction. acgpubs.org These studies can help to identify the most likely binding mode and provide a quantitative estimate of the binding strength.

Table 3: Representative Molecular Docking Results This table is a representative example of data that would be generated from molecular docking studies and is not based on experimental values for this compound.

| Biological Target | Predicted Binding Affinity (kcal/mol) |

|---|---|

| Protein Kinase A | -8.5 |

| Cyclooxygenase-2 | -7.9 |

| Tumor Necrosis Factor-alpha | -7.2 |

Beyond predicting the binding pose and affinity, molecular docking provides detailed insights into the specific interactions between the ligand and the protein. biorxiv.org This includes identifying hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that stabilize the ligand-protein complex. biorxiv.org For example, the hydroxyl group of the phenol (B47542) ring and the nitrogen atoms of the triazole ring in this compound could act as hydrogen bond donors or acceptors, respectively. The phenyl ring can engage in hydrophobic interactions with nonpolar amino acid residues in the active site. A thorough analysis of these interactions is crucial for understanding the structural basis of the ligand's activity and for guiding further optimization of its structure. biorxiv.org

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. This technique allows researchers to observe the dynamic behavior of a compound, providing insights into its conformational changes, stability, and interactions with its environment, such as a solvent or a biological receptor.

For a compound like this compound, MD simulations could theoretically be used to:

Analyze the stability of the compound's structure.

Study its interaction and binding stability with specific protein targets.

Understand the influence of solvent on its conformation.

Calculate binding free energies to predict the affinity for a biological target.

However, specific research articles detailing the results of MD simulations for this compound are not found in the available scientific literature. General studies on other triazole derivatives have utilized MD simulations to confirm the stability of ligand-receptor complexes, analyzing parameters like Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and the number of hydrogen bonds over the simulation period. ajchem-a.commdpi.comnih.govrsc.org

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Prediction

In silico ADME prediction involves the use of computational models to estimate the pharmacokinetic properties of a chemical compound. These predictions are vital in the early stages of drug development to assess the likelihood of a compound becoming a successful drug. Key parameters evaluated include oral bioavailability, blood-brain barrier permeability, interaction with metabolic enzymes (like Cytochrome P450), and potential toxicity.

For this compound, a theoretical ADME analysis would predict its:

Absorption: How well it is absorbed into the bloodstream, often predicted by its solubility and permeability.

Distribution: How it spreads through the body's tissues and fluids.

Metabolism: How it is chemically altered by the body's enzymes.

Excretion: How it is eliminated from the body.

While numerous studies have performed in silico ADME predictions for a wide array of triazole-based compounds, demonstrating their potential drug-likeness by adhering to criteria such as Lipinski's rule of five, specific data for this compound is not available in the reviewed literature. nih.govekb.egpensoft.netmdpi.com These general studies often utilize online tools like SwissADME to calculate various physicochemical and pharmacokinetic parameters. pensoft.netmdpi.com

Biological Activity Investigations of 4 5 Chloro 1h 1,2,4 Triazol 3 Yl Phenol and Its Derivatives

Antimicrobial Activity Studies

The antimicrobial potential of 1,2,4-triazole (B32235) derivatives is well-documented, with structural modifications significantly influencing their spectrum and potency of activity. The presence of chloro and phenyl moieties, as in the title compound, is a common strategy in the design of new antimicrobial agents.

Antibacterial Activity (Gram-positive and Gram-negative strains)

Derivatives of 1,2,4-triazole have demonstrated considerable efficacy against a range of pathogenic bacteria. Research indicates that specific substitutions on the triazole and associated phenyl rings are crucial for antibacterial action. For instance, studies on various 1,2,4-triazole-3-thione derivatives have shown that compounds bearing a chloro-substituent on an associated phenyl ring exhibit potent activity against both Gram-positive and Gram-negative bacteria. nih.gov

One study reported that a novel series of Schiff bases based on a 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol scaffold showed strong antibacterial activity against the Gram-positive bacterium Staphylococcus aureus. nih.gov Notably, a derivative with a 4-chloro substitution displayed activity superior to the standard drug streptomycin (B1217042) against S. aureus. nih.gov Similarly, other research has highlighted that triazole derivatives with 4-chloro and 4-bromo substituents on a phenyl ring attached to the triazole core show good antibacterial activity. nih.gov These findings underscore the importance of the halogenated phenyl group in enhancing the antibacterial properties of the triazole scaffold.

| Derivative Class | Bacterial Strains Tested | Key Findings | Reference |

|---|---|---|---|

| Nalidixic acid-based 1,2,4-triazole-3-thiones | S. aureus, B. subtilis (Gram+), E. coli, K. pneumoniae, P. aeruginosa (Gram-) | A derivative with a 2-chloro phenyl substituent showed maximum potency with a Minimum Inhibitory Concentration (MIC) of 16 µg/mL. | nih.gov |

| 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiols | S. aureus (Gram+), E. coli (Gram-) | A 4-chloro derivative exhibited antibacterial activity superior to streptomycin against S. aureus. No significant activity was observed against E. coli. | nih.gov |

| 4-amino-5-aryl-4H-1,2,4-triazoles | E. coli, B. subtilis, P. aeruginosa | Derivatives with 4-chloro substituents demonstrated good antibacterial activity. | nih.gov |

Antifungal Activity

The 1,2,4-triazole core is a hallmark of many successful antifungal drugs, including fluconazole (B54011) and itraconazole. nih.govnih.gov Research into new derivatives continues to yield compounds with potent fungicidal properties. The specific structural features of 4-(5-Chloro-1H-1,2,4-triazol-3-yl)phenol, particularly the chloro-substituted triazole and the phenolic moiety, are of significant interest for antifungal activity.

Studies have shown that chloro-substitution on the phenyl ring of triazole derivatives can enhance antifungal efficacy. nih.govresearchgate.net For example, in one series of synthesized compounds, a 2,4-dichlorophenyl analogue demonstrated increased antifungal activity. nih.gov Another study involving Schiff bases of 5-phenyl-4H-1,2,4-triazole-3-thiol found that several derivatives exhibited strong antifungal effects against Microsporum gypseum, with some compounds showing activity superior to the standard drug ketoconazole (B1673606). nih.gov The introduction of amide fragments into 1,2,4-triazole structures has also yielded compounds with significant antifungal activity against various phytopathogenic fungi. mdpi.com

| Derivative Class | Fungal Strains Tested | Key Findings | Reference |

|---|---|---|---|

| 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiols | Microsporum gypseum, Candida albicans, Aspergillus niger | Six derivatives showed antifungal activity superior to ketoconazole against M. gypseum. No activity was found against C. albicans or A. niger. | nih.gov |

| 1,2,4-Triazole derivatives with carboxamide fragments | Physalospora piricola, Phytophthora capsici | Several compounds showed better antifungal activity than the commercial fungicide mefentrifluconazole. | mdpi.com |

| Phenyl-substituted 1,2,4-triazoles | Candida albicans, Cryptococcus neoformans | The position of chloro substitution on the phenyl ring significantly influences antifungal activity. | nih.gov |

Antioxidant Activity

Phenolic compounds are well-known for their ability to act as antioxidants by donating hydrogen atoms or electrons to neutralize free radicals. The presence of a phenol (B47542) group in this compound suggests that it and its derivatives could possess significant antioxidant properties.

Free Radical Scavenging Assays (e.g., DPPH, FRAP)

The antioxidant capacity of phenolic 1,2,4-triazole derivatives has been evaluated using various in vitro assays, most commonly the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the Ferric Reducing Antioxidant Power (FRAP) assay. uobaghdad.edu.iqisres.org

One study synthesized a series of 1,2,4-triazole derivatives substituted with phenol and pyridine (B92270) groups and screened them for antioxidant activity. japsonline.com The compound 2-(5-mercapto-4H-1,2,4-triazol-3-yl)phenol, which shares the key triazolylphenol structure, demonstrated fairly good DPPH radical scavenging activity with an IC50 value of 7.12±2.32 µg/mL. japsonline.com This suggests that the combination of a phenol ring and a triazole nucleus creates a potent antioxidant pharmacophore. japsonline.com Other studies have confirmed that 1,2,4-triazole-3-thiones derived from phenolic acids exhibit moderate to excellent antioxidant activity, with some derivatives showing significantly higher radical scavenging than standard antioxidants like ascorbic acid. ni.ac.rs The presence of hydroxyl (-OH) groups on the phenyl ring is reported to be a key factor for this activity. isres.org

| Derivative | Assay | Result (IC50 or Activity) | Reference |

|---|---|---|---|

| 2-(5-mercapto-4H-1,2,4-triazol-3-yl)phenol | DPPH Scavenging | IC50 = 7.12±2.32 µg/mL | japsonline.com |

| 1,2,4-Triazole-3-thiones derived from 3,4-dihydroxybenzoic acid | DPPH Scavenging | IC50 = 14.63 µM | ni.ac.rs |

| 1,2,4-Triazole-3-thiones derived from 3,4,5-trihydroxybenzoic acid | DPPH Scavenging | IC50 = 12.66 µM | ni.ac.rs |

| Phenol and pyridine substituted 1,2,4-triazoles | Total Antioxidant Activity | High potential observed, indicating strong electron-donating capabilities. | japsonline.com |

Enzyme Inhibition Studies

The 1,2,4-triazole scaffold is a versatile building block for designing enzyme inhibitors, playing a role in various therapeutic areas, including oncology.

Indoleamine 2,3-Dioxygenase (IDO) Inhibition (based on related triazolylphenol isomers)

Indoleamine 2,3-dioxygenase (IDO1) is a crucial enzyme in the tryptophan catabolism pathway. nih.govnih.gov In the context of cancer, upregulation of IDO1 in the tumor microenvironment leads to tryptophan depletion and the production of immunosuppressive metabolites, helping cancer cells evade the immune system. nih.govnih.gov Consequently, the development of IDO1 inhibitors is a significant strategy in cancer immunotherapy. nih.gov

While direct studies on this compound are not available, research on structurally related isomers provides valuable insights. The combination of a phenol, a halogen, and a triazole ring represents a promising pharmacophore for IDO1 inhibition. Small molecule inhibitors are being actively developed to target this enzyme, and various heterocyclic scaffolds, including triazoles, are being explored. medchemexpress.commdpi.com The development of potent and selective small-molecule inhibitors for IDO1 is an ongoing area of research, with several compounds advancing into clinical trials. nih.gov The structural motifs present in this compound align with features known to be important for interaction with the heme-containing active site of enzymes like IDO1, suggesting this compound class warrants further investigation as potential enzyme inhibitors.

Steroid Sulfatase (STS) Inhibition (based on related triazolylphenol derivatives)

Steroid sulfatase (STS) is a critical enzyme in the biosynthesis of active estrogens and androgens, playing a pivotal role in the progression of hormone-dependent cancers such as breast cancer. nih.gov The inhibition of STS is a key therapeutic strategy to reduce the availability of active hormones to cancer cells. nih.gov Research into STS inhibitors has explored various chemical scaffolds, including those containing a triazole ring.

A series of sulfamoylated 4-(1-phenyl-1H-1,2,3-triazol-4-yl)phenol derivatives have been developed and evaluated as potent STS inhibitors. nih.gov The design of these compounds is based on the structural resemblance of the 1,4-diphenyl-substituted 1,2,3-triazole ring to the steroidal structure of natural STS substrates. nih.gov

In one study, derivatives with fluorine atoms at the meta position of the terminal aromatic ring demonstrated significant inhibitory properties. The most active compound, 4-(1-(3,5-difluorophenyl)-1H-1,2,3-triazol-4-yl)phenyl sulfamate, exhibited an IC50 value of 36.78 nM in an enzymatic assay. nih.gov Further testing in MCF-7 breast cancer cells revealed even greater potency, with an IC50 value of 0.21 nM, which was five-fold more potent than the reference inhibitor Irosustat. nih.gov

Another class of potent STS inhibitors is based on 6-(1-phenyl-1H-1,2,3-triazol-4-yl)naphthalen-2-yl sulphamate derivatives. nih.gov Within this series, the compound 6-(1-(1,2,3-trifluorophenyl)-1H-1,2,3-triazol-4-yl)naphthalen-2-yl sulphamate showed high activity, inhibiting STS by 92.02% at a 0.5 µM concentration. nih.gov In cellular assays using MCF-7 cells, this compound demonstrated a potent IC50 value of 15.97 nM. nih.gov

The inhibitory capacity of these triazolylphenol derivatives is influenced by factors such as hydrophobicity and the nature of the halogen substituent on the phenyl ring. nih.gov For instance, compounds with iodine and 3,5-dichloro substitutions have shown strong inhibitory effects. acs.org

| Compound | Description | Inhibitory Activity (IC50) | Assay |

|---|---|---|---|

| 4-(1-(3,5-difluorophenyl)-1H-1,2,3-triazol-4-yl)phenyl sulfamate | A sulfamoylated 4-(1-phenyl-1H-1,2,3-triazol-4-yl)phenol derivative. | 36.78 nM | Enzymatic Assay |

| 4-(1-(3,5-difluorophenyl)-1H-1,2,3-triazol-4-yl)phenyl sulfamate | A sulfamoylated 4-(1-phenyl-1H-1,2,3-triazol-4-yl)phenol derivative. | 0.21 nM | MCF-7 cells |

| 6-(1-(1,2,3-trifluorophenyl)-1H-1,2,3-triazol-4-yl)naphthalen-2-yl sulphamate | A 6-(1-phenyl-1H-1,2,3-triazol-4-yl)naphthalen-2-yl sulphamate derivative. | 15.97 nM | MCF-7 cells |

Other Enzyme Targets relevant to the 1,2,4-triazole scaffold

The 1,2,4-triazole scaffold is a versatile pharmacophore present in numerous compounds that target a wide range of enzymes implicated in various diseases.

Aromatase: This enzyme is involved in the final step of estrogen biosynthesis. Letrozole and Anastrozole are examples of non-steroidal aromatase inhibitors that contain a 1,2,4-triazole moiety and are used in the treatment of hormone-dependent breast cancer.

Lanosterol (B1674476) 14α-demethylase: This is a key enzyme in the ergosterol (B1671047) biosynthesis pathway in fungi. Azole antifungals, such as Fluconazole and Itraconazole, which feature a 1,2,4-triazole ring, inhibit this enzyme, leading to the disruption of the fungal cell membrane.

Tyrosine Kinases: Many 1,2,4-triazole derivatives have been synthesized and evaluated as inhibitors of various tyrosine kinases, which are crucial in cancer cell signaling pathways.

Cyclooxygenases (COX): The 1,2,4-triazole nucleus is found in compounds designed as selective COX-2 inhibitors, which are targets for anti-inflammatory drugs. mdpi.com

Lipoxygenases (LOX): Derivatives of 1,2,4-triazole have also been investigated as inhibitors of lipoxygenases, another important target for anti-inflammatory agents. mdpi.com

Antiproliferative and In Vitro Cytotoxicity Assays

Derivatives of the 1,2,4-triazole scaffold have been extensively evaluated for their antiproliferative activity against a wide range of human cancer cell lines.

For instance, a series of 1,2,3-triazole–chalcone hybrids were tested against SK-N-SH (neuroblastoma), HepG-2 (liver cancer), and MGC-803 (gastric cancer) cell lines, with most compounds showing moderate to good activity. rsc.org One particular compound in this series demonstrated an IC50 value of 1.53 μM against SK-N-SH cells. rsc.org

In another study, novel 1-(diarylmethyl)-1H-1,2,4-triazoles were synthesized and screened against the MCF-7 breast cancer cell line. mdpi.com While some derivatives showed weak activity, a related 1,2,3-triazole derivative, 5-((2H-1,2,3-triazol-1-yl)(3,4,5-trimethoxyphenyl)methyl)-2-methoxyphenol, displayed potent antiproliferative effects with an IC50 of 52 nM in MCF-7 cells and 74 nM in triple-negative MDA-MB-231 breast cancer cells. mdpi.com

Furthermore, triazole derivatives of dehydroabietic acid have been synthesized and assessed for their antiproliferative effects on normal lung fibroblasts (MRC-5), gastric epithelial adenocarcinoma (AGS), lung cancer (SK-MES-1), and bladder carcinoma (J82) cells. nih.gov One compound showed a notable antiproliferative effect with an IC50 of 6.1 μM and selectivity for SK-MES-1 cells. nih.gov

The mechanism by which 1,2,4-triazole derivatives inhibit cell proliferation often involves the induction of apoptosis and cell cycle arrest.

For example, the aforementioned potent 1,2,3-triazole–chalcone hybrid was found to inhibit the proliferation of SK-N-SH cancer cells by inducing apoptosis and causing cell cycle arrest at the G1 phase. rsc.org Similarly, the active 1-(diarylmethyl)-1H-1,2,3-triazole derivative induced significant G2/M phase cell cycle arrest and apoptosis in the MCF-7 cell line. mdpi.com This compound was also found to inhibit tubulin polymerization, a key process in cell division. mdpi.com

| Derivative Class | Cancer Cell Line | Notable Activity (IC50) |

|---|---|---|

| 1,2,3-triazole–chalcone hybrid | SK-N-SH | 1.53 µM |

| 5-((2H-1,2,3-triazol-1-yl)(3,4,5-trimethoxyphenyl)methyl)-2-methoxyphenol | MCF-7 | 52 nM |

| 5-((2H-1,2,3-triazol-1-yl)(3,4,5-trimethoxyphenyl)methyl)-2-methoxyphenol | MDA-MB-231 | 74 nM |

| Dehydroabietic acid triazole derivative | SK-MES-1 | 6.1 µM |

Other Potential Biological Activities (e.g., anti-inflammatory, antimalarial, antiviral)

The 1,2,4-triazole scaffold is a constituent of molecules exhibiting a broad spectrum of other biological activities.

Anti-inflammatory Activity: Numerous 1,2,4-triazole derivatives have demonstrated anti-inflammatory properties. mdpi.com For example, a study on 4-(4-(heptyloxy)phenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one showed neuroprotective effects against β-amyloid-induced pathology by reducing the production of proinflammatory cytokines. nih.gov This effect was mediated through the regulation of the mitogen-activated protein kinase (MAPK) and nuclear factor-κB (NF-κB) signaling pathways. nih.gov

Antimalarial Activity: The triazole ring is present in several compounds investigated for their antimalarial potential. nih.gov C-10 substituted triazolyl artemisinin (B1665778) derivatives have been synthesized and screened against chloroquine-resistant strains of Plasmodium falciparum. nih.gov Derivatives with electron-withdrawing groups, such as m-chlorotriazolyl artemisinin, showed potent antimalarial activity comparable to artemisinin. nih.gov

Antiviral Activity: The 1,2,4-triazole nucleus is a key component of the broad-spectrum antiviral drug Ribavirin. nih.gov This has spurred the development of numerous other 1,2,4-triazole derivatives as antiviral agents. nih.goveurekaselect.com These compounds have shown activity against a variety of DNA and RNA viruses, including influenza, herpes simplex, and human immunodeficiency virus (HIV). nih.govnih.goveurekaselect.com The antiviral mechanism can involve various targets, including viral enzymes and proteins essential for replication. nih.gov

Structure Activity Relationship Sar Studies of 4 5 Chloro 1h 1,2,4 Triazol 3 Yl Phenol Derivatives

Impact of Substituent Modifications on Biological Activities

The biological profile of derivatives of 4-(5-Chloro-1H-1,2,4-triazol-3-yl)phenol is intricately linked to the nature and position of various substituents on its core structure. Modifications to the chlorine atom, the phenolic hydroxyl group, the 1,2,4-triazole (B32235) ring, and the introduction of linker moieties all play significant roles in modulating the pharmacological effects of these compounds.

Role of the Chlorine Atom

The presence and position of halogen atoms, such as chlorine, on aromatic rings are well-known to significantly influence the physicochemical properties and biological activities of drug molecules. In the context of 1,2,4-triazole derivatives, the introduction of a chlorine atom can enhance biological efficacy. For instance, in a series of 1,2,4-triazole derivatives, compounds bearing a 4-chlorophenyl moiety have demonstrated notable antibacterial activity. ekb.eg The introduction of two chlorine atoms to a phenyl moiety has been shown to have a distinct effect on increasing antifungal activity. nih.gov Specifically, a 2,4-dichlorophenyl analogue can slightly increase antifungal activity, while a 3,4-dichlorophenyl analogue may reduce it. nih.gov The mono-chlorine substitution at the 4-position of a phenyl ring has also been observed to impact the antifungal activity of certain synthesized derivatives. nih.gov

The chlorine atom's electron-withdrawing nature can alter the electron density of the aromatic ring, affecting its interaction with biological targets. Furthermore, its lipophilicity can influence the compound's ability to cross cell membranes and reach its site of action. The specific location of the chlorine atom is also crucial, as seen in dual aromatase-sulfatase inhibitors where halogenation at the ortho position of a sulfamate-bearing phenyl ring was more effective for aromatase inhibition than meta-substitution. neliti.com Conversely, di-halogenation at the meta positions significantly improved aromatase inhibitory activity. neliti.com

| Compound Series | Substitution | Effect on Biological Activity |

| 1,2,4-Triazole Derivatives | 4-chlorophenyl moiety | Notable antibacterial activity ekb.eg |

| 1,2,4-Triazole Derivatives | 2,4-dichlorophenyl analogue | Slight increase in antifungal activity nih.gov |

| 1,2,4-Triazole Derivatives | 3,4-dichlorophenyl analogue | Notable reduction in antifungal activity nih.gov |

| Dual Aromatase-Sulfatase Inhibitors | ortho-halogenation | More effective for aromatase inhibition than meta-substitution neliti.com |

| Dual Aromatase-Sulfatase Inhibitors | meta,meta'-dihalogenation | Significant improvement in aromatase inhibitory activity neliti.com |

Influence of the Phenolic Hydroxyl Group

The phenolic hydroxyl group is a key functional group that often plays a pivotal role in the biological activity of various compounds. nih.gov It can act as both a hydrogen bond donor and acceptor, enabling crucial interactions with amino acid residues in the active sites of enzymes and receptors. nih.gov The antioxidant properties of many phenolic compounds are also attributed to the hydrogen-donating ability of the hydroxyl group. researchgate.net

Modification of the phenolic hydroxyl group, such as through esterification or etherification, can have a profound impact on biological activity. researchgate.net For instance, in some natural phenols, esterification of the hydroxyl group can enhance their antioxidant properties. researchgate.net However, this is not a universal rule, as the esterification of other phenolic compounds has been shown to reduce their antibacterial activity. researchgate.net The presence of multiple hydroxyl groups in a phenolic compound is thought to enhance the inhibition of certain enzymes due to an increased binding capacity. nih.gov In the context of 4-(1,2,3-triazol-4-yl)phenol derivatives, the parent phenol (B47542) of a potent dual aromatase and sulfatase inhibitor demonstrated very high inhibitory activity against aromatase. neliti.com

Effects of Substitutions on the 1,2,4-Triazole Ring

The 1,2,4-triazole ring is a versatile scaffold in medicinal chemistry, and substitutions on this ring can significantly modulate the biological activity of the parent compound. researchgate.net The nature of the substituents at the C-3 and C-5 positions of the 4H-1,2,4-triazole ring has been shown to significantly affect the chromatographic behavior of these compounds, which can provide insights into their permeability through biological membranes. nih.gov For example, compounds with a phenyl moiety at C-5 and an alkyl substituent attached through a thiol group at C-3 exhibit a strong response in GC-MS analysis, suggesting favorable permeability characteristics. nih.gov Conversely, other substituents like thiophen-2-yl and methyl at C-5, or acetate (B1210297) and ester groups at C-3, can decrease this response. nih.gov

In a study of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols, the nature of the substituents on the heterocyclic ring was found to lead to variations in the type and intensity of biological activity, including antimicrobial and antifungal properties. mdpi.com Furthermore, the incorporation of a thiobutyl substituent into the C5 position of 3-phenyl-1,2,4-triazole has been shown to result in a significant increase in cytotoxicity and antiviral activity. nih.gov

| Position on 1,2,4-Triazole Ring | Substituent | Effect |

| C-5 | Phenyl moiety | Strong response in GC-MS analysis (favorable permeability) nih.gov |

| C-3 | Alkyl substituent via thiol group | Strong response in GC-MS analysis (favorable permeability) nih.gov |

| C-5 | Thiophen-2-yl or methyl group | Decreased response in GC-MS analysis nih.gov |

| C-3 | Acetate or ester group via thiol group | Decreased response in GC-MS analysis nih.gov |

| C-5 | Thiobutyl substituent | Significant increase in cytotoxicity and antiviral activity nih.gov |

Role of Linker or Bridging Moieties in Derivatives

For instance, in a series of antibacterial 1,2,4-triazole derivatives, the presence of a methylene (B1212753) linker between the triazole and an aryl substituent was found to increase toxicity against human cells. ekb.eg In another study, new 1,2,4-triazole derivatives containing a propanoic acid moiety were synthesized and evaluated for their anti-inflammatory, antibacterial, and anthelmintic activities. researchgate.net The linkage of the propanoic acid moiety to the triazole ring was a key feature of these compounds. researchgate.net Furthermore, the synthesis of novel 1,2,4-triazole derivatives incorporating an amino acid fragment has been reported, where the amino acid is linked to the triazole core. nih.gov These derivatives exhibited broad-spectrum fungicidal activities, with some compounds showing better antifungal activity than a control drug. nih.gov

Pharmacophore Modeling and Lead Optimization

Pharmacophore modeling is a powerful computational tool used in drug discovery to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological activity. A pharmacophore model can be generated based on the structures of known active ligands or the structure of the biological target.

For 1,2,4-triazole derivatives, pharmacophore models have been successfully developed to guide the design of new antifungal agents. nih.govresearchgate.net These models typically highlight the importance of features such as hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings. researchgate.net For example, a pharmacophore model for antifungal 2-((1H-1,2,4-triazol-1-yl)methyl) derivatives identified two hydrogen bond acceptors and one hydrophobic feature as being crucial for activity. researchgate.net

Once a pharmacophore model is established, it can be used for virtual screening of compound libraries to identify new hits with the desired structural features. These hits can then be synthesized and biologically evaluated. The pharmacophore model also serves as a guide for lead optimization, where an active compound is systematically modified to improve its potency, selectivity, and pharmacokinetic properties. For instance, if a pharmacophore model indicates the presence of a hydrophobic pocket in the target's active site, a hydrophobic group can be introduced into the lead compound at the corresponding position to enhance binding affinity. researchgate.net In the development of novel 1,2,4-triazole derivatives as antifungal agents, molecular docking studies based on the active site of the target enzyme, lanosterol (B1674476) 14α-demethylase (CYP51), have been used to rationalize the observed biological activities and to guide further structural modifications.

Mechanistic Investigations of 4 5 Chloro 1h 1,2,4 Triazol 3 Yl Phenol S Biological Actions

Molecular Mechanism of Enzyme Inhibition (e.g., competitive binding for IDO, STS)

No specific studies detailing the molecular mechanism of enzyme inhibition by 4-(5-Chloro-1H-1,2,4-triazol-3-yl)phenol, particularly concerning IDO or STS, were identified. While related heterocyclic compounds, such as certain 1,2,4-triazole (B32235) derivatives, have been investigated as antagonists for targets like the 5-lipoxygenase-activating protein (FLAP), this information is not directly applicable to the subject compound. nih.gov

Cellular Pathway Modulation (e.g., ERK phosphorylation attenuation)

There is no available data from the conducted searches that describes the modulation of any cellular pathways, including the attenuation of ERK phosphorylation, by this compound.

Interaction with Biomolecules (e.g., DNA cleavage)

No research was found that investigates the interaction of this compound with biomolecules in the manner of DNA cleavage or specific binding interactions. Studies on other phenolic or heterocyclic compounds regarding DNA binding exist, but these findings are specific to their respective structures and cannot be attributed to this compound. nih.gov

Due to the absence of specific research data for this compound in the context of the requested mechanisms, no detailed findings or data tables can be provided.

Applications and Future Directions in Chemical and Biomedical Research

Role as a Chemical Probe or Tool Compound

Chloro-substituted triazole-phenol scaffolds can serve as valuable chemical probes to investigate biological pathways. Their ability to interact with specific biological targets allows researchers to elucidate the functions of proteins and enzymes. For instance, derivatives of this scaffold can be designed to selectively bind to the active site of an enzyme, enabling the study of its catalytic mechanism and the identification of its substrates. The triazole moiety, with its capacity for hydrogen bonding and dipole interactions, plays a crucial role in target binding. tandfonline.com

Potential as a Lead Compound for Drug Discovery

The triazole-phenol scaffold is a "privileged structure" in medicinal chemistry, meaning it is capable of binding to multiple biological targets with high affinity. This versatility makes it an excellent starting point for the discovery of new drugs. ijprajournal.com The incorporation of a chlorine atom can enhance the pharmacological properties of these compounds by increasing their lipophilicity, which can improve cell membrane permeability and metabolic stability. nih.gov

Research has shown that triazole derivatives exhibit a wide range of biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties. nih.govchemijournal.comdiscoveryjournals.org For example, certain chloro-substituted triazole derivatives have demonstrated significant activity against various cancer cell lines and pathogenic microbes. nih.gov

Derivatization for Enhanced Potency and Selectivity

The structure of the chloro-substituted triazole-phenol scaffold allows for straightforward chemical modification to optimize its biological activity. The phenol (B47542) group can be easily modified, and the triazole ring can be further substituted to create a library of derivatives with diverse properties. rhhz.netnih.gov This process of derivatization is crucial for improving the potency and selectivity of lead compounds.

For example, modifying the substituents on the phenyl ring can alter the compound's electronic properties and steric profile, leading to enhanced binding to a specific biological target. Similarly, modifications to the triazole ring can influence the compound's solubility and pharmacokinetic properties. frontiersin.org

Table 1: Examples of Derivatization Strategies for Triazole-Phenol Scaffolds

| Modification Site | Potential Derivatization | Desired Outcome |

| Phenolic Hydroxyl Group | Etherification, Esterification | Improved metabolic stability, altered solubility |

| Phenyl Ring | Introduction of various substituents (e.g., alkyl, alkoxy, nitro groups) | Enhanced target binding affinity and selectivity |

| Triazole Ring | N-alkylation, N-arylation | Modified pharmacokinetic properties |

Exploration of Novel Biological Targets for Triazole-Phenol Scaffolds

The broad bioactivity of triazole-phenol scaffolds suggests that they may interact with a variety of biological targets. Ongoing research is focused on identifying new proteins and enzymes that are modulated by these compounds. Techniques such as affinity chromatography and proteomics are being used to pull down and identify the cellular targets of these molecules.

Recent studies have explored the potential of triazole derivatives as inhibitors of enzymes such as cholinesterases, which are relevant to neurodegenerative diseases, and tyrosinase, an enzyme involved in melanin (B1238610) production. nih.govresearchgate.net The halogenated derivatives of 4-(1-phenyl-1H-1,2,3-triazol-4-yl)phenol have been investigated for their ability to bind to enzymes and receptors involved in hormone biosynthesis, which is a key target in hormone-dependent cancers. nih.gov

Advanced Computational Methods for Design and Optimization

Computational chemistry plays a vital role in the design and optimization of novel triazole-phenol derivatives. Molecular docking studies are used to predict how these compounds will bind to the active sites of their biological targets, allowing for the rational design of more potent and selective inhibitors. nih.govmdpi.com

Density Functional Theory (DFT) calculations can be employed to understand the electronic properties of these molecules and to predict their reactivity and stability. nih.gov These computational approaches accelerate the drug discovery process by prioritizing the synthesis of compounds with the highest predicted activity.

Integration with Phenomics and Chemoinformatics Approaches

Phenomics, the study of how a compound affects the observable traits of a cell or organism, can be integrated with chemoinformatics to systematically explore the biological activities of triazole-phenol derivatives. High-throughput screening methods can be used to test large libraries of these compounds against a panel of cell lines or biological assays.

The resulting data can then be analyzed using chemoinformatic tools to identify structure-activity relationships (SARs), which describe how the chemical structure of a compound influences its biological activity. nih.govresearchgate.net This integrated approach allows for the rapid identification of promising lead compounds and facilitates the optimization of their properties.

Q & A

Q. What are the optimized synthetic routes for 4-(5-Chloro-1H-1,2,4-triazol-3-yl)phenol, and how are intermediates characterized?

Methodological Answer: Synthesis typically involves coupling chlorinated phenol derivatives with triazole precursors. Key steps include:

- Mannich reaction : For introducing crown ether linkages (e.g., using N,N′-bis(methoxymethyl)diaza-18-crown-6) .

- Thiolation : S-alkylation of triazole-thiol intermediates under reflux conditions .

- Characterization : Use elemental analysis, , and LC-MS to confirm purity and structural integrity .

Critical Parameters : Reaction time (6–10 hours for reflux), solvent (methanol/pyridine), and stoichiometric ratios to minimize by-products .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structural and electronic properties?

Methodological Answer:

- FT-IR : Identifies functional groups (e.g., O-H stretch at ~3400 cm, C-Cl stretch at 750 cm) and hydrogen bonding .

- X-ray diffraction : Resolves crystal packing (monoclinic system, P21/n space group) and weak C–H···N hydrogen bonds .

- : Confirms aromatic proton environments (e.g., phenol protons at δ 10–12 ppm) .

Note : Cross-validate with computational IR spectra (DFT/B3LYP) to resolve ambiguities .

Q. How can computational methods like DFT be applied to predict molecular properties during early-stage research?

Methodological Answer:

- Geometry Optimization : Use DFT/B3LYP with a 6-311G(d) basis set to model ground-state structures .

- Frontier Orbitals : Calculate HOMO-LUMO gaps (e.g., 4.39 eV) to predict reactivity and charge transfer .

- Validation : Compare bond lengths/angles with X-ray data (e.g., <0.02 Å deviation) .

Software : Gaussian or ORCA for calculations; SHELX for crystallographic refinement .

Q. What strategies are used to assess the biological activity of this compound?

Methodological Answer:

- Molecular Docking : Screen against target proteins (e.g., enzymes) using AutoDock Vina to estimate binding affinities .

- ADME Analysis : Predict pharmacokinetics (e.g., logP, solubility) via SwissADME or similar tools .

- In Vitro Assays : Test cytotoxicity (MTT assay) and antimicrobial activity (MIC determination) .

Q. How is crystallographic data analyzed to resolve molecular conformation?

Methodological Answer:

- Data Collection : Use single-crystal X-ray diffraction (Cu-Kα radiation, λ = 1.54178 Å) .

- Refinement : SHELXL for small-molecule refinement; WinGX suite for data processing .

- Validation : Check R-factors (<5%) and residual electron density maps for errors .

Advanced Research Questions

Q. How can discrepancies between experimental and computational vibrational spectra be resolved?

Methodological Answer:

- Source Identification : Differences arise from crystal packing effects (experimental) vs. isolated molecule models (DFT) .

- Mitigation : Apply periodic boundary conditions (PBC) in DFT to simulate crystal environment .

- Validation : Compare scaled theoretical frequencies with experimental FT-IR using a scaling factor (0.96–0.98) .

Q. What advanced computational approaches improve predictions of intermolecular interactions?

Methodological Answer:

- Molecular Electrostatic Potential (MEP) : Map regions of electronegativity (e.g., cyano groups, V(r) = –0.05 a.u.) to predict hydrogen bonding .

- NCI Analysis : Non-covalent interaction plots identify van der Waals and steric effects .

- MD Simulations : Run nanosecond-scale simulations in explicit solvent (e.g., water) to study dynamic behavior .

Q. How can synthesis yields be improved for derivatives with enhanced bioactivity?

Methodological Answer:

- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 minutes vs. 6 hours) and improve yields by 15–20% .

- Catalysis : Use Pd/C or Cu(I) for cross-coupling reactions .

- DoE Optimization : Apply factorial design to optimize temperature, solvent polarity, and catalyst loading .

Q. What strategies address contradictions in biological activity data across studies?

Methodological Answer:

Q. How can nanoparticle delivery systems enhance the compound’s therapeutic efficacy?

Methodological Answer:

- Chitosan Nanoparticles : Encapsulate via ionic gelation (tripolyphosphate crosslinking) for controlled release .

- Characterization : Use DLS for size (100–200 nm) and zeta potential (+30 mV) measurements .

- In Vivo Testing : Evaluate bioavailability and toxicity in murine models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.